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Compound of Interest

Compound Name: N9-Isopropylolomoucine

Cat. No.: B1666366 Get Quote

In-Depth Technical Guide to N9-
Isopropylolomoucine
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N9-Isopropylolomoucine, a

potent inhibitor of cyclin-dependent kinases. It includes key chemical and physical properties,

detailed biochemical data, experimental protocols, and a visualization of its primary signaling

pathway.

Core Compound Information
N9-Isopropylolomoucine is a purine derivative and a second-generation analogue of

olomoucine, designed for increased potency and selectivity as a cyclin-dependent kinase

(CDK) inhibitor.
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Property Value Reference

CAS Number 158982-15-1

Molecular Weight 326.40 g/mol [1]

Molecular Formula C₁₇H₂₂N₆O [1]

Synonyms
2-(2′-Hydroxyethylamino)-6-

benzylamino-9-isopropylpurine

Biochemical Activity and Selectivity
N9-Isopropylolomoucine is recognized primarily as an inhibitor of CDK1/cyclin B and

CDK5/p35.[1] Its mechanism of action involves competing with ATP for the kinase binding site,

thereby preventing the phosphorylation of downstream substrates. This inhibition of mitotic

CDKs leads to a cell cycle arrest at the G2/M phase.

While specific IC50 values from a comprehensive kinase selectivity panel for N9-
Isopropylolomoucine are not readily available in the public domain, its primary targets have

been clearly identified. The development of CDK inhibitors often involves extensive selectivity

profiling to ensure minimal off-target effects.

Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of kinase inhibitors.

Below are representative methodologies for key assays used to characterize compounds like

N9-Isopropylolomoucine.

Protocol 1: In Vitro Kinase Inhibition Assay
(Luminescence-Based)
This protocol is based on the principle of quantifying ADP produced during the kinase reaction,

which is then converted into a luminescent signal. The signal intensity is directly proportional to

kinase activity.

Materials:
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Purified CDK1/Cyclin B1 enzyme

Histone H1 (as substrate)

N9-Isopropylolomoucine (test inhibitor)

ATP

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 96-well or 384-well plates

Procedure:

Compound Preparation: Prepare a serial dilution of N9-Isopropylolomoucine in the kinase

reaction buffer.

Kinase Reaction Setup:

Add 5 µL of the diluted N9-Isopropylolomoucine or vehicle control to the wells of the

plate.

Add 10 µL of a solution containing the CDK1/Cyclin B1 enzyme and Histone H1 substrate

in kinase reaction buffer.

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase reaction buffer.

Incubate the reaction mixture at 30°C for 60 minutes.

ADP Detection:

After incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction

and deplete the remaining ATP.

Incubate at room temperature for 40 minutes.
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Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal.

Incubate at room temperature for 30-60 minutes.

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis: Calculate the percentage of inhibition for each concentration of N9-
Isopropylolomoucine relative to the vehicle control and determine the IC50 value by fitting

the data to a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of N9-Isopropylolomoucine on the cell cycle

distribution of a cancer cell line (e.g., HeLa or A549).

Materials:

HeLa or other suitable cancer cell line

Complete cell culture medium (e.g., DMEM with 10% FBS)

N9-Isopropylolomoucine

Phosphate-buffered saline (PBS)

70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Cell Culture and Treatment:

Seed cells in 6-well plates and allow them to adhere overnight.
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Treat the cells with various concentrations of N9-Isopropylolomoucine (and a vehicle

control) for 24 hours.

Cell Harvesting and Fixation:

Harvest the cells by trypsinization and collect them by centrifugation.

Wash the cell pellet with PBS.

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

Incubate the cells at -20°C for at least 2 hours (or overnight).

Staining:

Centrifuge the fixed cells and wash the pellet with PBS.

Resuspend the cell pellet in PI staining solution.

Incubate in the dark at room temperature for 30 minutes.

Flow Cytometry:

Analyze the stained cells using a flow cytometer.

Collect data for at least 10,000 events per sample.

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the

percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of

cells in the G2/M phase would be indicative of the inhibitor's effect.

Signaling Pathway and Mechanism of Action
N9-Isopropylolomoucine's primary mechanism of action is the induction of G2/M cell cycle

arrest through the inhibition of CDK1/Cyclin B1. This complex is a key regulator of the G2 to M

phase transition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666366#n9-isopropylolomoucine-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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